N-(4-(2-((2-chloropyridin-3-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide
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Overview
Description
N-(4-(2-((2-chloropyridin-3-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research
Mechanism of Action
Target of Action
It is known that 2-aminothiazole derivatives, which this compound is a part of, have been used in the development of anticancer drugs such as dasatinib and alpelisib . These drugs target a wide range of human cancerous cell lines .
Mode of Action
2-aminothiazole derivatives have been shown to exhibit potent and selective nanomolar inhibitory activity against various human cancerous cell lines . This suggests that the compound may interact with its targets to inhibit their activity, thereby preventing the proliferation of cancer cells.
Biochemical Pathways
Given that 2-aminothiazole derivatives have been used in the development of anticancer drugs , it can be inferred that this compound may affect pathways related to cell proliferation and survival.
Result of Action
Given that 2-aminothiazole derivatives have shown potent inhibitory activity against various human cancerous cell lines , it can be inferred that this compound may result in the inhibition of cancer cell proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((2-chloropyridin-3-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chloropyridine with an amine to form an intermediate, which is then reacted with a thiazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions have been explored to streamline the synthesis process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-((2-chloropyridin-3-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the original compound .
Scientific Research Applications
N-(4-(2-((2-chloropyridin-3-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and pyridine derivatives, such as:
- 2-aminothiazole derivatives
- Benzothiazole derivatives
- Pyridine-based compounds
Uniqueness
What sets N-(4-(2-((2-chloropyridin-3-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[4-[2-[(2-chloropyridin-3-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN4O2S/c18-15-13(2-1-7-20-15)22-14(24)8-12-9-26-17(21-12)23-16(25)10-3-5-11(19)6-4-10/h1-7,9H,8H2,(H,22,24)(H,21,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVLCEJAKDTTCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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